![molecular formula C15H22N2O3 B2981381 1-Cyclopentyl-3-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)urea CAS No. 2320515-41-9](/img/structure/B2981381.png)
1-Cyclopentyl-3-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-Cyclopentyl-3-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)urea” is a urea derivative with a cyclopentyl group and a tetrahydrobenzofuran group attached . Urea derivatives are often used in medicinal chemistry due to their ability to form hydrogen bonds, which can be useful for binding to biological targets . The tetrahydrobenzofuran group is a type of oxygen-containing heterocycle, which are often found in bioactive natural products .
Molecular Structure Analysis
The molecular structure of this compound would be expected to contain a range of functional groups, including a urea group, a cyclopentyl group, and a tetrahydrobenzofuran group . These groups could potentially engage in a range of non-covalent interactions, including hydrogen bonding and pi-stacking .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be influenced by its functional groups. For example, the presence of the urea group could potentially result in the formation of hydrogen bonds, which could influence its solubility and stability .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Novel Urea Derivatives : Research into the synthesis of cyclic dipeptidyl ureas, such as the formation of [1,2,4]triazin-1-yl alaninamides through Ugi reactions, showcases the chemical versatility and potential for generating diverse urea derivatives with unique structural features (Sañudo et al., 2006). This indicates a broader interest in urea derivatives for various applications, including their potential use in developing novel compounds with specific biological activities.
Catalytic Applications of Urea Derivatives : The use of NHC-stabilized gold(I) complexes for the cyclization of ureas suggests the potential for catalytic applications, including the formation of heterocyclic compounds (Gimeno et al., 2010). Such methodologies could be relevant for the synthesis and functionalization of compounds similar to "1-Cyclopentyl-3-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)urea".
Biological Activity
- Antimicrobial and Anticancer Activities : The synthesis and evaluation of 1-[5-[6-[(2-benzoylbenzofuran-5-yl)methyl]-2-oxo-2H-chromen-3-yl]thiazol-2-yl]urea derivatives for antimicrobial activity and cytotoxicity highlight the potential for urea derivatives to exhibit significant biological activities (Shankar et al., 2017). This suggests that similar compounds, including the one of interest, could be explored for their biological properties.
Optical and Material Properties
- Optical Properties of Urea Complexes : Studies on the optical behavior of complexes formed by urea derivatives, as well as their optical band gaps and refractive index, provide insights into the potential for these compounds in material science applications (Yakuphanoglu et al., 2005). This could be relevant for the development of new materials or sensors based on urea derivatives.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-cyclopentyl-3-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c18-14(17-11-4-1-2-5-11)16-10-15(19)8-3-6-13-12(15)7-9-20-13/h7,9,11,19H,1-6,8,10H2,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWHPKYIUMUUVOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NCC2(CCCC3=C2C=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.